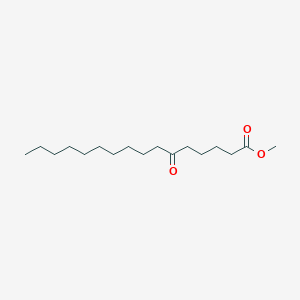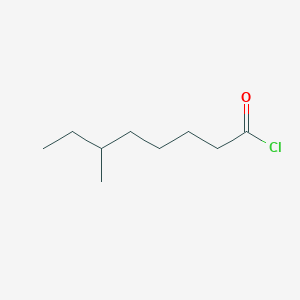
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of an iodine atom attached to a propynyl group, which is further linked to a cyclohexylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Iodoprop-2-yn-1-ol is prepared by the iodination of propargyl alcohol.
Step 2: The resulting 3-iodoprop-2-yn-1-ol is then reacted with cyclohexyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding oxides and hydroxides.
Reduction Reactions: Reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a cyclohexyl group.
3-Iodoprop-2-yn-1-yl methylcarbamate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclohexyl group plays a crucial role in the compound’s activity.
Eigenschaften
CAS-Nummer |
55406-54-7 |
|---|---|
Molekularformel |
C10H14INO2 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
3-iodoprop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H14INO2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2,(H,12,13) |
InChI-Schlüssel |
FGRRPVNTIUYHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)

![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)


![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)


